molecular formula C8H9ClN2O2 B3038190 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine CAS No. 79295-18-4

2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine

Cat. No.: B3038190
CAS No.: 79295-18-4
M. Wt: 200.62 g/mol
InChI Key: VEFDYICPJUXKSJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(hydroxyimino)ethylamine is an organic compound that features a chlorophenoxy group attached to an ethylamine backbone with a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenoxy)-1-(nitroimino)ethylamine.

    Reduction: Formation of 2-(4-chlorophenoxy)-1-(amino)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(hydroxyimino)ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(hydroxyimino)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenoxy group can interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-1-(hydroxyimino)ethylamine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDYICPJUXKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260880
Record name 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79295-18-4
Record name 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79295-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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